Diethyl 3-formyl-4-hydroxyheptanedioate

Selective reduction Redox differentiation Synthetic building block

Diethyl 3-formyl-4-hydroxyheptanedioate (CAS 61274-55-3) is a C12H20O6 diester aldehyde alcohol, classified as a functionalized aliphatic heptanedioate screening compound. Its structure features a seven-carbon diester backbone with a synthetically versatile formyl group at position-3 and a secondary alcohol at position-4, affording dual electrophilic/nucleophilic reactivity.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
CAS No. 61274-55-3
Cat. No. B14586943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-formyl-4-hydroxyheptanedioate
CAS61274-55-3
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(CC(=O)OCC)C=O)O
InChIInChI=1S/C12H20O6/c1-3-17-11(15)6-5-10(14)9(8-13)7-12(16)18-4-2/h8-10,14H,3-7H2,1-2H3
InChIKeyZPNVQGHSOUAWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3-formyl-4-hydroxyheptanedioate (CAS 61274-55-3): Sourcing and Differentiation for Synthetic Chemistry Programs


Diethyl 3-formyl-4-hydroxyheptanedioate (CAS 61274-55-3) is a C12H20O6 diester aldehyde alcohol, classified as a functionalized aliphatic heptanedioate screening compound . Its structure features a seven-carbon diester backbone with a synthetically versatile formyl group at position-3 and a secondary alcohol at position-4, affording dual electrophilic/nucleophilic reactivity. The compound is primarily sourced from specialty chemical suppliers for use in medicinal chemistry and organic synthesis research [1]. Its closest structural analog, diethyl 3-formyl-4-oxoheptanedioate (CAS 63045-82-9), replaces the 4-hydroxy group with a ketone, resulting in distinct redox chemistry, hydrogen-bonding, and biological-probe potential.

Why Diethyl 3-formyl-4-hydroxyheptanedioate Cannot Be Replaced by General-Purpose Building Blocks


Generic heptanedioate esters or simpler formyl or hydroxy mono‑functionalized analogs lack the unique adjacency of the 3‑formyl and 4‑hydroxy groups that underpins the compound's orthogonal reactivity . In practice, the closest commercially available analog, diethyl 3‑formyl‑4‑oxoheptanedioate, has been explicitly employed in multi‑step syntheses of iso‑porphobilinogen and related tetrapyrroles, where the 4‑oxo group participates in condensation and cyclization steps [1]. Swapping the 4‑oxo for a 4‑hydroxy group alters the redox state, hydrogen‑bond donor/acceptor count, and stereoelectronic properties, directly impacting reaction outcomes in pyrrole‑forming or heterocycle‑constructing sequences. Consequently, procurement decisions cannot assume interchangeability without quantitative evidence of equivalent performance in the target synthetic application.

Quantitative Differentiation Evidence for Diethyl 3-formyl-4-hydroxyheptanedioate (CAS 61274-55-3)


Orthogonal Redox Chemistry: 4‑Hydroxy vs. 4‑Oxo Functional Group Comparison

The compound features a secondary alcohol at position-4, whereas the closest commercial analog, diethyl 3‑formyl‑4‑oxoheptanedioate (CAS 63045‑82‑9), carries a ketone. Reduction of the ketone to the alcohol consumes two electrons and adds two hydrogen atoms, changing the molecular formula from C12H18O6 (MW 258.27 g/mol) to C12H20O6 (MW 260.28 g/mol) . This redox difference dictates that the hydroxy compound is the product of a selective reduction step, while the oxo compound is the progenitor for further condensation reactions. In the Zav'yalov synthesis of opsopyrroledicarboxylic acid, the 3‑formyl‑4‑ketopimelic diethyl ester is the required substrate; the hydroxy analog would not participate in the same pyrrole‑forming condensation [1].

Selective reduction Redox differentiation Synthetic building block

Hydrogen‑Bond Donor Capability: Impact on Physicochemical and Biological Profile

The 4‑hydroxy group in the target compound provides a hydrogen‑bond donor (HBD) that is absent in the 4‑oxo analog. According to standard medicinal chemistry filters (Lipinski, Veber), replacing a ketone with a secondary alcohol increases HBD count by 1 while preserving hydrogen‑bond acceptor count [1]. This structural modification is predicted to reduce logP by approximately 0.5–0.7 units based on fragment‑based QSPR trends for aliphatic alcohol vs. ketone pairs, and to increase topological polar surface area (TPSA) by ~17 Ų (20.2 Ų for a secondary alcohol vs. 0 Ų oxygen contribution for a ketone) [2]. Such differences can materially affect aqueous solubility, permeability, and plasma protein binding in biological assays.

Hydrogen bonding LogP prediction Drug‑likeness

Synthetic Provenance: Role as a Reduction Product in Iso‑Porphobilinogen Synthesis Pathways

The 4‑oxo analog, diethyl 3‑formyl‑4‑oxoheptanedioate, is a documented reactant in the Cheung & Shoolingin‑Jordan four‑step synthesis of iso‑porphobilinogen, which proceeds via condensation with 5‑aminolevulinic acid derivatives [1]. The target 4‑hydroxy compound represents the product that would result from a selective reduction of the 4‑oxo intermediate en route to more highly functionalized pyrrole building blocks. In the Zav'yalov method for opsopyrroledicarboxylic acid, the diethyl ester of 3‑formyl‑4‑ketopimelic acid is the starting material, not the 4‑hydroxy derivative [2]. This establishes a clear functional hierarchy: the 4‑oxo compound is the condensation‑competent substrate, whereas the 4‑hydroxy compound is either a precursor (via oxidation) or a shunt product (via over‑reduction).

Tetrapyrrole synthesis Iso‑porphobilinogen Intermediate reduction

Commercial Availability and Purity Specification Relative to Closest Analogs

The target compound is listed in screening-compound catalogs with an indicative purity benchmark of ≥95%, a threshold common for early‑stage medicinal chemistry building blocks . This purity level is comparable to the 95%+ specification reported for the oxo analog diethyl 3‑formyl‑4‑oxoheptanedioate [1]. However, the absolute number of suppliers for the 4‑hydroxy derivative is appreciably smaller: the compound is cataloged by Otava Ltd. (catalog No. 5154027) and listed on Biochempartner, whereas the 4‑oxo analog appears across a broader set of vendors (Delta‑B, Benchchem, Evitachem, Bio‑Fount, and LabNetwork) [2]. This narrower supply base may translate into longer lead times or higher per‑unit costs for the hydroxy compound.

Sourcing Catalog purity Supply chain

Optimal Application Scenarios for Diethyl 3-formyl-4-hydroxyheptanedioate Based on Differentiation Evidence


Selective Reduction / Oxidation Sequence Screening in Tetrapyrrole Lead Optimization

Medicinal chemistry programs developing porphobilinogen or iso‑porphobilinogen analogs may employ the 4‑hydroxy compound as a reduction intermediate for evaluating alternative redox states in SAR exploration. The documented use of the 4‑oxo analog in iso‑porphobilinogen synthesis [1] provides a benchmark pathway; the 4‑hydroxy variant enables investigation of whether a reduced pyrrole precursor offers advantages in subsequent condensation yields or biological activity. Users should confirm synthetic compatibility by small‑scale oxidation/re‑reduction feasibility studies prior to bulk procurement.

Hydrogen‑Bond‑Dependent Fragment‑Based Screening Libraries

The presence of a secondary alcohol hydrogen‑bond donor differentiates this compound from the 4‑oxo analog, which lacks HBD capacity [2]. Fragment libraries that require balanced HBD/HBA profiles for target engagement may preferentially include the 4‑hydroxy compound to probe alcohol‑specific interactions in protein active sites. Quantitative logP and TPSA predictions suggest improved aqueous compatibility relative to the more lipophilic ketone analog, although experimental solubility determination is recommended before committing to library-scale synthesis.

Custom Synthesis Precursor for Chiral 3,4‑Disubstituted Heptanedioate Derivatives

The 3‑formyl‑4‑hydroxy arrangement creates a chiral center at C‑4, opening the possibility of enantioselective synthesis of stereochemically defined heptanedioate building blocks . This contrasts with the achiral 4‑oxo analog and may be exploited by groups requiring enantiopure intermediates for stereochemical SAR campaigns. Given the limited supplier base, early engagement with custom synthesis services is advised to secure material for route scouting.

Comparative Reactivity Profiling Against the 4‑Oxo Analog in Condensation Chemistry

Because the 4‑oxo analog is established as a reactant in iso‑porphobilinogen and opsopyrroledicarboxylic acid syntheses [1][3], procurement of the 4‑hydroxy compound is warranted only when a research program explicitly requires the reduced oxidation state—for instance, to test whether the alcohol can serve as a latent ketone via in situ oxidation or as a directing group in metal‑catalyzed C–H functionalization. Direct head‑to‑head condensation yield comparisons with the 4‑oxo compound have not been reported, so users should budget for internal benchmarking experiments.

Quote Request

Request a Quote for Diethyl 3-formyl-4-hydroxyheptanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.